molecular formula C6H4BrClO2S B1265596 3-Bromobenzenesulfonyl chloride CAS No. 2905-24-0

3-Bromobenzenesulfonyl chloride

Cat. No. B1265596
CAS RN: 2905-24-0
M. Wt: 255.52 g/mol
InChI Key: PJGOLCXVWIYXRQ-UHFFFAOYSA-N
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Description

3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It participates in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .


Synthesis Analysis

3-Bromobenzenesulfonyl chloride is used in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea HIV protease inhibitors . It may also be used in the preparation of 2-(3-bromophenyl)-5-n-butylfuran, 2-(3-bromophenyl)-3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran, 3-bromo-4-(3-bromophenyl)thiophene, and 2,5-bis(3-bromophenyl)-1-methylpyrrole .


Molecular Structure Analysis

The molecular formula of 3-Bromobenzenesulfonyl chloride is C6H4BrClO2S .


Chemical Reactions Analysis

3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative that participates in various chemical reactions. It is used in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea HIV protease inhibitors .


Physical And Chemical Properties Analysis

3-Bromobenzenesulfonyl chloride has a density of 1.773 g/mL at 25 °C (lit.), a boiling point of 90-91 °C/0.5 mmHg (lit.), and a melting point of 30-33 °C . Its refractive index is n20/D 1.593(lit.) .

Scientific Research Applications

Synthesis of N-Sulfonylanthranilic Acid Derivatives

3-Bromobenzenesulfonyl chloride: is utilized in the synthesis of N-sulfonylanthranilic acid derivatives . These derivatives are important intermediates in the production of various dyes, pigments, and pharmaceutical compounds. The sulfonyl chloride group acts as an activating agent, facilitating further chemical reactions that lead to the formation of complex organic structures.

Development of HIV Protease Inhibitors

This compound plays a crucial role in the creation of potent P1′ benzenesulfonyl azacyclic urea inhibitors for the human immunodeficiency virus (HIV) protease . These inhibitors are designed to block the protease enzyme, which is essential for the maturation of the HIV virus, thereby halting the progression of the infection.

Preparation of Bromophenyl-Substituted Furans

Researchers use 3-Bromobenzenesulfonyl chloride to prepare 2-(3-bromophenyl)-5-n-butylfuran and similar compounds . These furan derivatives have potential applications in organic electronics due to their semiconducting properties, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Synthesis of Bromophenyl-Substituted Thiophenes

The compound is also involved in synthesizing 3-bromo-4-(3-bromophenyl)thiophene . Thiophenes are a class of heterocyclic compounds with applications in the pharmaceutical industry and as building blocks for conducting polymers in electronic devices.

Production of Bis-Bromophenyl-Substituted Pyrroles

3-Bromobenzenesulfonyl chloride: is used to produce 2,5-bis(3-bromophenyl)-1-methylpyrrole . Pyrroles are significant in medicinal chemistry, with applications ranging from anti-inflammatory agents to anticancer drugs.

Safety And Hazards

3-Bromobenzenesulfonyl chloride is classified as a skin corrosive and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Relevant Papers Unfortunately, the search results do not provide specific papers related to 3-Bromobenzenesulfonyl chloride .

properties

IUPAC Name

3-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGOLCXVWIYXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183287
Record name m-Bromobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzenesulfonyl chloride

CAS RN

2905-24-0
Record name m-Bromobenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Bromobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-bromobenzenesulfonyl chloride in the synthesis described in the paper?

A1: 3-Bromobenzenesulfonyl chloride acts as an electrophilic coupling partner in a palladium-catalyzed direct arylation reaction. [] This reaction allows for the introduction of a substituted benzene ring onto a benzene-1,3-disulfonyl dichloride core or other similar molecules. The bromine atom serves as a handle for the palladium catalyst, enabling the formation of a carbon-carbon bond between the two aromatic rings. This process is crucial for constructing diverse 1,3-diheteroarylbenzene derivatives.

Q2: What are the advantages of using this particular synthetic approach compared to other methods?

A2: This palladium-catalyzed direct arylation offers several benefits:

  • Efficiency: It allows for the formation of the desired 1,3-diheteroarylbenzenes in fewer steps compared to traditional methods, which can involve multi-step sequences and harsh reaction conditions. []
  • Versatility: The methodology can accommodate a range of different heteroaryl groups, increasing the diversity of compounds that can be synthesized. []

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